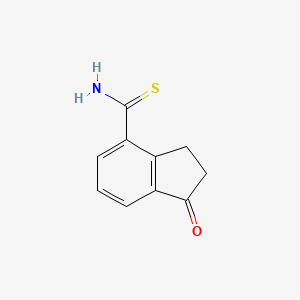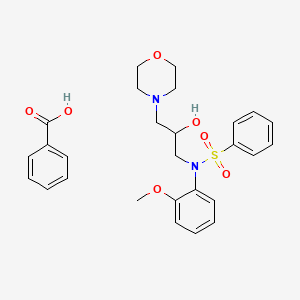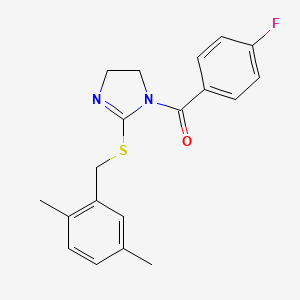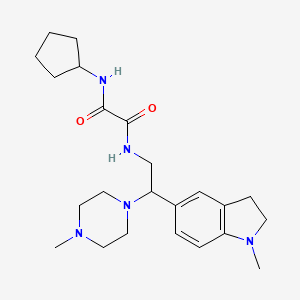![molecular formula C24H24ClN7 B2363771 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine CAS No. 946290-16-0](/img/structure/B2363771.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine and pteridin. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Pteridin is a polycyclic compound with two nitrogen atoms right in the ring. It is an important class of heterocyclic compounds which is the core of folic acid and many other biologically important molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the formation of the pteridin ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, phenyl groups, and pteridin ring would all contribute to the overall structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make it a base, and the presence of the phenyl groups might increase its hydrophobicity .Scientific Research Applications
Synthesis and Intermediates in Medicinal Chemistry
Piperazine derivatives, including compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine, are essential intermediates in medicinal chemistry. The synthesis of such compounds involves intricate chemical reactions, offering important intermediates for further drug development. For instance, a study details the synthesis of medicinal intermediates, highlighting the significance of piperazine structures in the formation of 1,4-N,N-substituted piperazines, which are valuable in medicinal chemistry (Xue Weiliang, 2008).
Antimicrobial Activities
Research has shown that certain piperazine derivatives possess notable antimicrobial activities. A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including piperazine structures, demonstrates this potential. These compounds have been found to exhibit good to moderate activities against various microorganisms, indicating their potential application in treating infections (H. Bektaş et al., 2007).
Antitumor Activities
The antitumor potential of piperazine derivatives is a significant area of research. A study on the in vitro antitumor activity of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells showed promising results. Some of these compounds exhibited promising antiproliferative agents, suggesting their potential use in cancer therapy (L. Yurttaş et al., 2014).
Development of Antagonists and Agonists
Piperazine-derived compounds are also important in the development of receptor antagonists and agonists. For instance, the first synthesis of piperazine-derived triazolo pyrazines as adenosine A2a receptor antagonists was achieved, demonstrating the application of such compounds in receptor-targeted therapies (Hairuo Peng et al., 2005).
Polymer Chemistry Applications
In polymer chemistry, piperazine structures are integrated into the synthesis of novel polyamides. This involves the addition reactions of piperazine with other chemical components to form polyamides with specific properties, useful in various industrial and scientific applications (M. Hattori & M. Kinoshita, 1979).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7/c1-16-6-7-20(17(2)14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPZYUXCSTUUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)


![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)

![[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine](/img/structure/B2363707.png)
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)

